molecular formula C10H22Cl2N2 B595863 3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride CAS No. 13323-42-7

3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride

Cat. No. B595863
CAS RN: 13323-42-7
M. Wt: 241.2
InChI Key: JPAWOMWFGZCRFS-UHFFFAOYSA-N
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Description

3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride is a chemical compound with the molecular formula C10H20N2 . It has a molecular weight of 168.28 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2/c1-12-8-4-10(5-9-12)2-6-11-7-3-10/h11H,2-9H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a low GI absorption and is a P-gp substrate . It has a Log Po/w (iLOGP) of 2.36, indicating its lipophilicity . Its water solubility is classified as very soluble, with a Log S (ESOL) of -1.47 .

Scientific Research Applications

Applications in Disease Treatment and Chemistry

CCR8 Antagonists : This compound has been identified as a useful antagonist of the CCR8 receptor, showing promise in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rhinitis (Norman, 2007).

Synthesis Methods : Advances in synthetic chemistry have made the construction of 3,9-diazaspiro[5.5]undecane derivatives more accessible, utilizing intramolecular spirocyclization of 4-substituted pyridines. This methodology allows for efficient synthesis of these compounds, highlighting their potential in various chemical applications (Parameswarappa & Pigge, 2011).

Catalyst-Free Synthesis : A notable development in the synthesis of nitrogen-containing spiro heterocycles involves a catalyst-free approach, yielding high purity products in a short reaction time. This advancement underscores the versatility and efficiency of synthesizing such compounds (Aggarwal, Vij, & Khurana, 2014).

Photophysical Studies and Solvatochromic Analysis : Research into the photophysical properties of diazaspiro compounds has been conducted, with studies indicating variations in fluorescence quantum yield depending on solvent polarity. This research not only expands our understanding of the compounds' properties but also explores their potential applications in photophysical studies (Aggarwal & Khurana, 2015).

Solid-Phase Synthesis : The development of microwave-assisted solid-phase synthesis techniques for these compounds demonstrates a streamlined and efficient method for their production. This technique simplifies the synthesis process and opens up new avenues for rapid and clean production of spiro compounds (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-methyl-3,9-diazaspiro[5.5]undecane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-12-8-4-10(5-9-12)2-6-11-7-3-10;;/h11H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAWOMWFGZCRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCNCC2)CC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737426
Record name 3-Methyl-3,9-diazaspiro[5.5]undecane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride

CAS RN

13323-42-7
Record name 3-Methyl-3,9-diazaspiro[5.5]undecane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Benzyl-9-methyl-3,9-diaza-spiro[5.5]undecane (Rice, L. M. et al. J Heterocyclic Chem. 1964, 1, 3, 125.) (1.2 g, 4.65 mmol) was dissolved in ethanol (20 mL). To this solution was added hydrochloric acid (4 N in dioxane, 3 mL) and palladium (10% on charcoal, 500 mg). The reaction was shaken on a Parr shaker overnight under 60 psi of hydrogen. The reaction mixture was filtered through a pad of celite, concentrated, and the residue treated with a mixture of ethyl acetate and hexanes, to yield 670 mg (60%) as a white powder. 1H-NMR (CD3OD) δ 1.68-1.72 (m, 4H), 2.88 (s, 3H), 3.16-3.22 (m, 6H), 3.38 (m, 2H). Mass spec.: 169.12 (MH)+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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